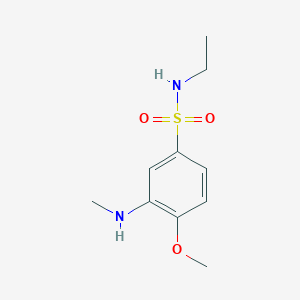

N-ethyl-4-methoxy-3-(methylamino)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

N-ethyl-4-methoxy-3-(methylamino)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c1-4-12-16(13,14)8-5-6-10(15-3)9(7-8)11-2/h5-7,11-12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHFRQNRVQQGAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=C(C=C1)OC)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-methoxy-3-(methylamino)benzenesulfonamide typically involves multiple steps. One common method starts with the sulfonation of a suitable aromatic compound, followed by the introduction of the ethyl, methoxy, and methylamino groups through various organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-ethyl-4-methoxy-3-(methylamino)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Properties

N-ethyl-4-methoxy-3-(methylamino)benzenesulfonamide has been studied for its potential as an anticancer agent. Sulfonamides, in general, have demonstrated significant activity against various cancer cell lines. For instance, studies have shown that derivatives of sulfonamides can induce apoptosis in cancer cells, such as MDA-MB-231, a breast cancer cell line. The mechanism involves the inhibition of specific carbonic anhydrases (CAs), which are enzymes that play a crucial role in tumor growth and metastasis .

Case Study: Apoptosis Induction

- Compound: this compound

- Cell Line: MDA-MB-231

- Effect: Induced apoptosis with a significant increase in annexin V-FITC positive cells (22-fold compared to control) .

Enzyme Inhibition

2.1 Carbonic Anhydrase Inhibition

The compound exhibits potent inhibitory effects on carbonic anhydrases, particularly CA IX and CA II. The selectivity for CA IX over CA II is noteworthy, with reported IC50 values indicating effective inhibition at low concentrations (10.93–25.06 nM for CA IX) . This selectivity is crucial for developing targeted therapies that minimize side effects associated with non-selective inhibitors.

Table 1: Inhibition Data of Carbonic Anhydrases

| Enzyme Type | IC50 (nM) | Selectivity |

|---|---|---|

| CA IX | 10.93 - 25.06 | High |

| CA II | 1.55 - 3.92 | Moderate |

Synthetic Organic Chemistry

3.1 Reagent in Organic Synthesis

This compound serves as a valuable reagent in organic synthesis, particularly in the sulfonamidation reactions of various substrates including imidazopyridines . The compound's ability to participate in nucleophilic substitution reactions enhances its utility in synthesizing complex organic molecules.

Case Study: Sulfonamidation Reaction

- Substrate: Imidazopyridines

- Reaction Type: Nucleophilic substitution

- Outcome: Formation of sulfonamide derivatives with potential biological activity .

Summary and Future Directions

This compound demonstrates significant potential across multiple applications in medicinal chemistry and organic synthesis. Its role as an anticancer agent through enzyme inhibition highlights the importance of further research into its mechanisms and therapeutic efficacy.

Future studies should focus on:

- Expanding the scope of biological testing against various cancer types.

- Investigating the pharmacokinetics and bioavailability of the compound.

- Exploring modifications of the chemical structure to enhance its activity and selectivity.

The diverse applications and promising results from initial studies position this compound as a compound worthy of further exploration in both academic research and pharmaceutical development.

Mecanismo De Acción

The mechanism of action of N-ethyl-4-methoxy-3-(methylamino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table highlights structural differences and similarities between N-ethyl-4-methoxy-3-(methylamino)benzenesulfonamide and related sulfonamide derivatives:

Physicochemical and Reactivity Comparisons

- Substituent Position Effects: The methylamino group at C3 in the target compound may influence reactivity in electrophilic substitution reactions. highlights that protonation of amino groups at low pH enhances ortho-position reactivity in sulfone derivatives, suggesting that the meta-position methylamino group in the target compound could reduce ortho/meta competition during synthesis .

- Heterocyclic vs. Alkyl/Amino Groups: Compounds like Compound 11 (pyrazole ring) and Pazopanib (indazole-pyrimidine) exhibit enhanced binding to biological targets due to aromatic heterocycles, whereas the target compound’s methylamino and methoxy groups may improve solubility but reduce target specificity .

- Thermal Stability : The high melting point of Compound 14 (>350°C, ) contrasts with the lower melting points of pyrazole derivatives (e.g., Compound 11 at 113.9°C), suggesting that bulkier substituents (e.g., thiopyrimidine) enhance thermal stability .

Actividad Biológica

N-ethyl-4-methoxy-3-(methylamino)benzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer effects. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 272.32 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anticancer properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of sulfonamide derivatives, including this compound. Notably, derivatives of 4-methoxy-3-(methylamino)benzamide have shown promising anti-HBV (Hepatitis B Virus) activity.

The primary mechanism through which these compounds exert antiviral effects involves the modulation of intracellular levels of APOBEC3G (A3G), a host restriction factor that inhibits viral replication. Increased A3G levels have been associated with reduced HBV replication, suggesting that this compound may enhance A3G expression, thereby limiting HBV proliferation .

Anticancer Activity

In addition to its antiviral properties, this compound has been investigated for its anticancer effects. Research indicates that similar sulfonamide derivatives can inhibit the proliferation of various cancer cell lines.

Case Studies and Findings

- Breast Cancer : Compounds structurally related to this compound have demonstrated significant anti-proliferative effects against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7). In vitro studies reported IC50 values ranging from 1.52 to 6.31 μM, indicating potent activity against cancer cells while showing selectivity over normal breast cells (MCF-10A) .

- Mechanisms of Action : The anticancer activity has been linked to apoptosis induction and inhibition of microtubule assembly. For instance, certain derivatives exhibited increased caspase activity and morphological changes indicative of apoptosis in treated cancer cells .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Antiviral | HBV | Not specified | Increases intracellular A3G levels |

| Anticancer | MDA-MB-231 (Breast Cancer) | 1.52 - 6.31 | Induces apoptosis and inhibits microtubule assembly |

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound remains under investigation. Preliminary studies indicate that related compounds exhibit favorable pharmacokinetic properties, including good solubility and appropriate metabolic stability . Toxicity assessments are crucial for determining the safety profile before clinical applications.

Q & A

Q. What are the optimized synthetic routes for N-ethyl-4-methoxy-3-(methylamino)benzenesulfonamide and its analogues?

Methodological Answer: The synthesis of sulfonamide derivatives typically involves multi-step protocols. For example:

- Step 1 : Condensation of intermediates (e.g., 4-methoxy-3-aminobenzenesulfonyl chloride) with ethylamine under controlled pH (8–9) using sodium carbonate as a base .

- Step 2 : Methylation of the amino group using methyl iodide in acetonitrile at 60°C for 12 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. Critical Parameters :

- Hazard analysis for reagents like dichloromethane and sodium pivalate, including proper ventilation and PPE .

- Monitoring reaction progress via TLC or LC-MS to avoid side products (e.g., over-methylation) .

Table 1 : Example Yields and Conditions for Analogues

| Compound | Key Reagents | Yield (%) | Purification Method |

|---|---|---|---|

| 5-Chloro-2-methoxy derivative | 1-ethyl-3-(3-DMAP) carbodiimide | 37% | Column chromatography |

| Sulfonyl chloride derivative | Trichloroisocyanuric acid | 62% | Recrystallization |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing sulfonamide derivatives?

Methodological Answer:

- NMR Spectroscopy : and NMR (DMSO-d) resolve substituent effects (e.g., methoxy at δ 3.8–4.0 ppm, sulfonamide NH at δ 10.2–10.5 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) determine absolute configuration and hydrogen-bonding networks. For example, sulfonamide S=O groups form interactions with adjacent NH or aromatic protons .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H] for CHNOS: calc. 315.345, observed 315.342) .

Q. Key Considerations :

- Crystallization solvent selection (e.g., methanol/water for hydrates) impacts crystal quality .

- Twinning or disorder in crystals may require alternative refinement strategies in SHELXL .

Advanced Research Questions

Q. How can hydrogen bonding patterns in sulfonamide crystals be systematically analyzed to predict molecular aggregation?

Methodological Answer:

- Graph Set Analysis : Etter’s formalism categorizes hydrogen bonds into patterns (e.g., for dimeric motifs). For sulfonamides, common motifs include and interactions .

- Software Tools : Mercury (CCDC) or CrystalExplorer visualize and quantify interactions. For example, in 4-[(Z)-(2-ethoxy-4-oxochroman-3-ylidene)methylamino]benzenesulfonamide, a 2D sheet is formed via rings .

Q. Case Study :

Q. What computational approaches are utilized to elucidate the structure-activity relationships (SAR) of benzenesulfonamide derivatives in inhibiting biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., NLRP3 inflammasome). For example, substituents at the 3-position enhance hydrophobic contacts with Leu298 and Tyr302 .

- QSAR Models : Hammett constants () correlate electronic effects of substituents (e.g., methoxy vs. nitro groups) with inhibitory potency (IC) .

Table 2 : SAR Trends for Selected Derivatives

| Substituent (Position) | Target (IC, nM) | Key Interactions |

|---|---|---|

| 4-Methoxy (3) | NLRP3 (0.5) | H-bond with Arg64 |

| 3-Nitro (4) | 12-LOX (15.2) | π-Stacking with Phe177 |

Q. Validation :

Q. How do structural modifications (e.g., methoxy vs. ethoxy) impact the pharmacokinetic properties of sulfonamide derivatives?

Methodological Answer:

- LogP Optimization : Methoxy groups reduce LogP by 0.3–0.5 units compared to ethoxy, improving aqueous solubility (e.g., 4-methoxy derivative: LogP 2.1 vs. ethoxy: 2.6) .

- Metabolic Stability : Cytochrome P450 assays (e.g., CYP3A4) show ethoxy groups undergo faster O-dealkylation than methoxy, shortening half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.